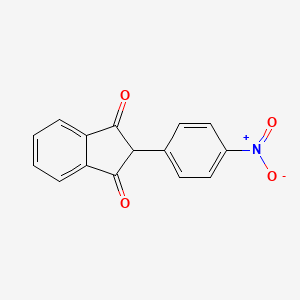

2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-nitrophenyl)indene-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9NO4/c17-14-11-3-1-2-4-12(11)15(18)13(14)9-5-7-10(8-6-9)16(19)20/h1-8,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILBWATALSIGPSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350388 | |

| Record name | 1H-Indene-1,3(2H)-dione, 2-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1153-90-8 | |

| Record name | 1H-Indene-1,3(2H)-dione, 2-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-NITRO-PHENYL)-INDAN-1,3-DIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations for 2 4 Nitrophenyl 1h Indene 1,3 2h Dione

Classical and Contemporary Approaches to the Synthesis of Indenedione Core Structures

The foundational 1,3-indandione (B147059) core can be synthesized through various methods, ranging from classical condensation reactions to modern catalytic approaches.

A well-established classical method for preparing 1,3-indandione involves the Claisen condensation of ethyl acetate (B1210297) and dimethyl phthalate, followed by the decarboxylation of the resulting 2-ethoxycarbonyl-1,3-indandione sodium salt. wikipedia.org Another prominent two-step procedure starts with the base-catalyzed nucleophilic addition of an alkyl acetate to a dialkyl phthalate, which forms a 2-(ethoxycarbonyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-ide anion intermediate. nih.gov This intermediate is then hydrolyzed and decarboxylated under acidic conditions with heating to yield the final 1,3-indandione product. nih.govgoogle.com

Contemporary synthetic strategies have introduced more sophisticated and efficient methods. Palladium-catalyzed intramolecular carbonylative annulation represents a modern approach. organic-chemistry.org This method transforms stable and readily available 1-(2-halophenyl)-1,3-diones into 2-substituted indene-1,3(2H)-diones using phenyl formate (B1220265) as a carbon monoxide source. organic-chemistry.org Another advanced technique is the direct α-arylation of indane-1,3-dione. organic-chemistry.org This reaction, catalyzed by a palladium complex, allows for the coupling of indane-1,3-dione with a wide range of aryl iodides and triflates, including those with electron-donating, electron-withdrawing, and sterically hindered groups, to produce 2-substituted aryl indene-1,3-diones in excellent yields. organic-chemistry.org

Optimized Synthetic Pathways to 2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione: Reaction Conditions and Yield Enhancement

The most direct and widely used method for synthesizing this compound is the Knoevenagel condensation of 1,3-indandione with 4-nitrobenzaldehyde (B150856). ijpsr.combeilstein-journals.org The presence of the active methylene (B1212753) group in the 1,3-indandione structure makes it an excellent candidate for such condensation reactions. nih.gov The reaction's efficiency is highly dependent on the choice of catalyst, solvent, and temperature.

Various catalytic systems have been employed to optimize this transformation. Traditional conditions often use a base like piperidine (B6355638) in an organic solvent such as ethanol. nih.gov However, research has explored numerous alternatives to improve yields and reaction times. For instance, zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O) has been shown to be an effective catalyst when water is used as the solvent, affording yields of up to 95% for 2-arylidene indan-1,3-diones within 10-45 minutes. researchgate.net A study involving the synthesis of spiro-indanedione derivatives from various 2-arylidene-1,3-diones, including the 4-nitro derivative, reported a yield of 91% for the initial condensation product. nih.gov

The table below summarizes various conditions reported for the synthesis of 2-arylidene-1,3-diones, which are directly applicable to the synthesis of the title compound.

Table 1: Optimization of Knoevenagel Condensation for 2-Aryl-1,3-indandiones

| Reactant A | Reactant B | Catalyst / Conditions | Solvent | Time | Yield (%) | Reference(s) |

|---|---|---|---|---|---|---|

| Indan-1,3-dione | Benzaldehyde | Piperidine | Ethanol | Not Specified | >70% | nih.gov |

| Indan-1,3-dione | Aromatic Aldehydes | ZrOCl₂·8H₂O | Water | 10-45 min | 53-95% | researchgate.net |

| Indan-1,3-dione | Benzaldehyde | 2-HEAF (Ionic Liquid) | Neat (Solvent-free) | < 1 min | 98% | acs.org |

| 1,3-Indandione | 4-Nitrobenzaldehyde | None (Mechanochemical) | Neat (Solvent-free) | 50 min | Quantitative | beilstein-journals.org |

Green Chemistry Principles and Sustainable Synthetic Routes in Indenedione Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign and sustainable methods for indenedione synthesis. acs.orgnih.gov These approaches aim to reduce waste, avoid hazardous solvents, and utilize recyclable catalysts.

One notable green approach is the use of task-specific ionic liquids. acs.orgacs.org For example, 2-hydroxyethylammonium formate (2-HEAF) has been successfully used as both a catalyst and a reaction medium for the condensation of 1,3-indandione with various aldehydes. acs.orgresearchgate.net This method is fast, low-cost, provides high yields, and occurs at room temperature without the need for any additional solvent. acs.orgacs.org The product can be easily isolated by adding water, which causes it to precipitate, and the ionic liquid can potentially be recovered. acs.orgresearchgate.net

The use of water as a solvent is another key green strategy. researchgate.net Reactions catalyzed by ZrOCl₂·8H₂O in water have proven effective for generating 2-arylidene indan-1,3-diones, avoiding the use of volatile organic solvents. researchgate.net

Mechanochemistry, or solvent-free synthesis via grinding, represents a particularly sustainable route. beilstein-journals.orgnih.gov The Knoevenagel condensation of 4-nitrobenzaldehyde and malononitrile (B47326) has been achieved quantitatively in 50 minutes by ball milling without any solvent or catalyst. beilstein-journals.org This technique has been extended to the synthesis of Knoevenagel products using chitosan, derived from crustacean waste, as a recyclable heterogeneous organocatalyst under solvent-free mechanochemical conditions. nih.gov Such methods often result in faster reaction kinetics and higher product selectivity compared to solvent-based syntheses. nih.govrsc.org

Chemo-, Regio-, and Stereoselectivity in the Formation of this compound and its Analogues

Selectivity is a critical aspect of synthesizing complex molecules, and the formation of this compound and its derivatives involves considerations of chemo-, regio-, and stereoselectivity. rsc.orgmdpi.com

Chemoselectivity: The Knoevenagel condensation itself is a highly chemoselective reaction. The acidic methylene protons of 1,3-indandione are significantly more reactive towards deprotonation by a weak base than any other protons in the molecule, and the resulting carbanion selectively attacks the electrophilic carbonyl carbon of the aldehyde, leaving other functional groups untouched. nih.govwikipedia.org

Regioselectivity: In the synthesis of the title compound, regioselectivity is straightforward as 1,3-indandione reacts with 4-nitrobenzaldehyde at the C2 position. However, in subsequent reactions, the 2-arylidene-1,3-indanedione product can exhibit complex regioselectivity. For instance, in phosphine-catalyzed [3+2] cycloaddition reactions with allenoates, 2-arylidene-1,3-indanediones can yield mixtures of regioisomers. vignan.ac.in The regioselectivity in these annulation reactions can be influenced by the electronic nature of substituents on the aryl ring and the choice of catalyst and solvent. vignan.ac.inresearchgate.net DFT studies have been employed to understand the regioselective nature of these reactions, often finding that the formation of one isomer is favored due to lower activation energy. vignan.ac.in

Stereoselectivity: While the initial Knoevenagel condensation typically yields the more stable E-isomer of the exocyclic double bond, stereoselectivity becomes crucial in cycloaddition reactions involving 2-arylidene-1,3-indanediones. These compounds are excellent substrates for constructing three-dimensional spiro- and fused cyclic skeletons. rsc.org Asymmetric [3+2] cycloadditions using chiral phosphoramidite (B1245037) ligands have been developed to produce highly functionalized spirocyclic 1,3-indanedione derivatives with high enantioselectivity. researchgate.net Similarly, 1,3-dipolar cycloaddition reactions can proceed with good diastereoselectivity. researchgate.net The ability to control the stereochemical outcome of these reactions is vital for synthesizing specific, biologically active molecules. rsc.org

Mechanistic Studies of Key Bond-Forming Reactions in the Synthesis of this compound

The primary bond-forming reaction in the synthesis of this compound is the Knoevenagel condensation. wikipedia.orgorientjchem.org This reaction is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration step. wikipedia.org

The mechanism proceeds as follows:

Enolate Formation: The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine) or the basic component of an ionic liquid. acs.orgwikipedia.org The base abstracts a proton from the highly acidic methylene group (C2) of 1,3-indandione. This deprotonation is facilitated by the two adjacent electron-withdrawing carbonyl groups, which stabilize the resulting carbanion/enolate ion through resonance. wikipedia.orgmasterorganicchemistry.com

Nucleophilic Addition: The resonance-stabilized carbanion acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of 4-nitrobenzaldehyde. rsc.orgnih.gov This step forms a new carbon-carbon bond and creates a tetrahedral alkoxide intermediate. youtube.com

Protonation and Dehydration: The alkoxide intermediate is protonated, often by the conjugate acid of the base catalyst or a protic solvent, to form a β-hydroxy dicarbonyl compound (an aldol-type adduct). acs.orgrsc.org Under the reaction conditions, this intermediate readily undergoes dehydration (elimination of a water molecule) to form a stable, conjugated system. The elimination is driven by the formation of the extended π-system of the final this compound product. wikipedia.orgnih.gov

In some catalytic systems, such as those using chitosan, the mechanism may involve the initial formation of an imine intermediate between the catalyst's amine group and the aldehyde, which is then attacked by the deprotonated active methylene compound. nih.gov

Advanced Spectroscopic and Crystallographic Elucidation of 2 4 Nitrophenyl 1h Indene 1,3 2h Dione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed Chemical Shift Analysis, Coupling Patterns, and Conformational Dynamics

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons of the indene and nitrophenyl rings, as well as the methine proton at the 2-position.

Indene Protons: The four protons on the benzene ring of the indene moiety are expected to appear as a complex multiplet in the aromatic region, typically between δ 7.8 and 8.0 ppm.

Nitrophenyl Protons: The 4-nitrophenyl group will display a characteristic AA'BB' system. The protons ortho to the nitro group (H-2' and H-6') are expected to be the most deshielded due to the strong electron-withdrawing nature of the NO₂ group, resonating at approximately δ 8.2-8.4 ppm as a doublet. The protons meta to the nitro group (H-3' and H-5') would appear as a doublet at a slightly upfield region, around δ 7.6-7.8 ppm. The coupling constant between these adjacent protons is typically in the range of 8-9 Hz.

Methine Proton: The single proton at the C-2 position of the indene ring (H-2) is expected to be a singlet, appearing in the region of δ 4.0-5.0 ppm, influenced by the two adjacent carbonyl groups and the nitrophenyl substituent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

Carbonyl Carbons: The two carbonyl carbons (C-1 and C-3) of the indene-1,3-dione moiety are expected to be the most downfield signals, appearing in the range of δ 190-200 ppm.

Aromatic Carbons: The aromatic carbons of both the indene and nitrophenyl rings will resonate in the typical aromatic region of δ 120-150 ppm. The carbon attached to the nitro group (C-4') is expected to be significantly deshielded.

Methine Carbon: The C-2 carbon, attached to the nitrophenyl group, would likely appear around δ 50-60 ppm.

Conformational Dynamics: The molecule may exhibit restricted rotation around the C-N bond connecting the phenyl ring to the indene moiety. Variable temperature NMR studies could potentially reveal information about the energy barrier of this rotation. The planarity of the molecule and the degree of conjugation between the two ring systems would also influence the chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| H-2 | 4.0 - 5.0 (s) | - |

| H-4, H-7 (Indene) | 7.8 - 8.0 (m) | 122 - 125 |

| H-5, H-6 (Indene) | 7.8 - 8.0 (m) | 135 - 137 |

| H-2', H-6' (Nitrophenyl) | 8.2 - 8.4 (d, J ≈ 8-9 Hz) | 124 - 126 |

| H-3', H-5' (Nitrophenyl) | 7.6 - 7.8 (d, J ≈ 8-9 Hz) | 129 - 131 |

| C-1, C-3 | - | 190 - 200 |

| C-2 | - | 50 - 60 |

| C-3a, C-7a | - | 140 - 145 |

| C-1' | - | 148 - 150 |

| C-4' | - | 147 - 149 |

Single-Crystal X-ray Diffraction Analysis: Determination of Molecular and Crystal Packing Architectures, and Intermolecular Interactions

Although a specific single-crystal X-ray diffraction study for this compound was not found in the searched literature, analysis of the closely related 2-phenyl-1H-indene-1,3(2H)-dione and other nitro-substituted aromatic compounds allows for a detailed prediction of its molecular and crystal packing architectures.

The molecular structure is expected to be non-planar, with the 4-nitrophenyl ring likely twisted out of the plane of the indene-1,3-dione moiety. This torsion angle is a result of steric hindrance between the ortho-protons of the phenyl ring and the carbonyl groups of the indandione core.

The crystal packing is anticipated to be governed by a combination of intermolecular interactions, including:

Hydrogen bonding: While the molecule lacks classical hydrogen bond donors, weak C-H···O hydrogen bonds are expected to be present. The aromatic C-H groups and the C-H group at the 2-position can act as weak donors, interacting with the oxygen atoms of the carbonyl and nitro groups of neighboring molecules. These interactions, though weak, can play a significant role in directing the crystal packing.

Dipole-dipole interactions: The polar carbonyl and nitro groups will induce significant dipole moments in the molecule, leading to dipole-dipole interactions that influence the arrangement of molecules in the crystal.

The presence of the nitro group is expected to have a pronounced effect on the crystal packing, potentially leading to herringbone or other layered structures.

Table 2: Expected Crystallographic Parameters and Intermolecular Interactions

| Parameter | Expected Value/Type |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Key Intermolecular Interactions | π-π stacking, C-H···O hydrogen bonds, Dipole-dipole interactions |

| Conformation | Non-planar, with a twisted arrangement of the phenyl and indene rings |

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman): Assignment of Characteristic Functional Group Frequencies and Probing Molecular Symmetries

Vibrational spectroscopy provides valuable information about the functional groups and molecular symmetry of this compound. Based on a theoretical study of the related 2-phenyl-1H-indene-1,3(2H)-dione, the characteristic vibrational frequencies can be assigned. scispace.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is expected to be dominated by strong absorptions from the carbonyl and nitro groups.

C=O Stretching: The two carbonyl groups of the indandione moiety are expected to show strong, characteristic stretching vibrations in the region of 1700-1740 cm⁻¹. The coupling between the two C=O groups may lead to symmetric and asymmetric stretching modes, resulting in two distinct peaks.

NO₂ Stretching: The nitro group will exhibit two characteristic stretching vibrations: a strong asymmetric stretch (νas) typically in the range of 1500-1560 cm⁻¹ and a symmetric stretch (νs) around 1330-1370 cm⁻¹.

Aromatic C-H Stretching: The stretching vibrations of the aromatic C-H bonds will appear as a series of weaker bands above 3000 cm⁻¹.

Aromatic C=C Stretching: The skeletal vibrations of the aromatic rings will give rise to several bands in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy, being complementary to FT-IR, will provide further insights into the molecular structure.

Aromatic Ring Vibrations: The symmetric breathing vibrations of the aromatic rings are often strong in the Raman spectrum and are expected in the fingerprint region.

NO₂ Bending: The bending vibrations of the nitro group are also expected to be Raman active.

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹)

| Functional Group | Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|---|

| C=O | Asymmetric Stretch | 1730 - 1750 (strong) | Weak |

| C=O | Symmetric Stretch | 1700 - 1720 (strong) | Moderate |

| NO₂ | Asymmetric Stretch | 1500 - 1560 (strong) | Moderate |

| NO₂ | Symmetric Stretch | 1330 - 1370 (strong) | Strong |

| Aromatic C-H | Stretch | > 3000 (weak) | Moderate |

| Aromatic C=C | Stretch | 1400 - 1600 (moderate) | Strong |

Electronic Absorption and Emission Spectroscopy: Insights into Electronic Transitions, Chromophoric Properties, and Intramolecular Charge Transfer (ICT) Characteristics

The electronic properties of this compound are characterized by its UV-Vis absorption and fluorescence spectra, which are influenced by the presence of the electron-donating indandione system (as a π-system) and the electron-withdrawing nitrophenyl group. This arrangement facilitates intramolecular charge transfer (ICT).

Electronic Absorption (UV-Vis) Spectroscopy: The UV-Vis spectrum is expected to show intense absorption bands corresponding to π-π* and n-π* electronic transitions.

π-π Transitions:* Strong absorption bands in the UV region (around 250-350 nm) are anticipated, arising from π-π* transitions within the aromatic systems of the indandione and nitrophenyl moieties.

Intramolecular Charge Transfer (ICT) Band: A lower energy, broad absorption band in the visible region (around 400-500 nm) is expected. nih.gov This band can be attributed to an ICT transition from the electron-rich indandione part of the molecule to the electron-deficient nitrophenyl ring. The position and intensity of this band are sensitive to solvent polarity, with more polar solvents generally causing a red shift (bathochromic shift).

Emission (Fluorescence) Spectroscopy: The fluorescence properties of this compound are also likely to be dominated by the ICT character of its excited state.

Fluorescence Emission: Upon excitation at the ICT absorption wavelength, the molecule is expected to exhibit fluorescence. The emission spectrum is typically broad and structureless, characteristic of ICT emission.

Solvatochromism: A significant Stokes shift is expected, and the emission maximum is likely to show strong positive solvatochromism, meaning a red shift in more polar solvents. This is due to the stabilization of the more polar excited state in polar environments.

The study of the electronic spectra in solvents of varying polarity can provide valuable information about the dipole moments of the ground and excited states and the nature of the ICT process.

Table 4: Predicted Electronic Absorption and Emission Properties

| Property | Predicted Characteristics |

|---|---|

| UV-Vis Absorption (λmax) | ~250-350 nm (π-π*), ~400-500 nm (ICT) nih.gov |

| Molar Absorptivity (ε) | High for π-π* and ICT bands |

| Fluorescence Emission (λem) | Broad emission, red-shifted relative to absorption |

| Stokes Shift | Large, solvent-dependent |

| Solvatochromism | Positive solvatochromism in emission |

Advanced Mass Spectrometry Techniques: Precise Molecular Formula Validation and Investigation of Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a powerful tool for the precise determination of the molecular formula of this compound and for elucidating its fragmentation pathways under electron ionization (EI) or other ionization techniques.

Molecular Formula Validation: HRMS can provide a highly accurate mass measurement of the molecular ion ([M]⁺˙ or [M+H]⁺), allowing for the unambiguous confirmation of the elemental composition, C₁₅H₉NO₄.

Fragmentation Pathways: The mass spectrum is expected to show a prominent molecular ion peak. The fragmentation pattern will be influenced by the stability of the resulting ions and neutral losses. Key fragmentation pathways for related 2-alkyl-1,3-indandiones have been studied and can provide a basis for predicting the behavior of the title compound.

Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group as a neutral radical (•NO₂) or as nitric oxide (•NO) followed by carbon monoxide (CO). This would result in significant peaks at m/z [M-46]⁺ and [M-30]⁺.

Cleavage of the C-N bond: Scission of the bond connecting the indandione and nitrophenyl moieties could lead to the formation of ions corresponding to each fragment.

Loss of CO: The indandione ring can undergo fragmentation with the loss of one or two molecules of carbon monoxide, leading to peaks at m/z [M-28]⁺ and [M-56]⁺.

Rearrangements: Complex rearrangements are also possible, as observed in other 1,3-indandione (B147059) derivatives.

By analyzing the tandem mass spectra (MS/MS) of the molecular ion, the sequence of fragmentation events can be determined, providing detailed structural information.

Table 5: Predicted Key Mass Spectrometric Fragments

| m/z | Proposed Fragment Identity |

|---|---|

| 267 | [M]⁺˙ (Molecular Ion) |

| 221 | [M - NO₂]⁺ |

| 237 | [M - NO]⁺ |

| 239 | [M - CO]⁺ |

| 146 | [Indandione]⁺ fragment |

| 121 | [C₆H₄NO₂]⁺ fragment |

Theoretical and Computational Chemistry Studies of 2 4 Nitrophenyl 1h Indene 1,3 2h Dione

Density Functional Theory (DFT) Calculations: Prediction of Electronic Structure, Molecular Geometry, and Energetic Profiles

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and geometry of molecules. Calculations, typically using functionals like B3LYP with a basis set such as 6-31G(d,p), can predict the optimized molecular geometry, including bond lengths and angles. niscpr.res.inresearchgate.net For 2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione, these calculations reveal a structure characterized by two main planar moieties—the indene-1,3-dione core and the 4-nitrophenyl ring—connected by a single carbon-carbon bond. The planarity of these rings is slightly distorted by a dihedral angle between them, which is a critical factor in its electronic properties.

The electronic structure is defined by the distribution of electron density. The presence of the electron-withdrawing nitro group (-NO₂) and the two carbonyl groups (C=O) significantly influences this distribution, creating regions of high and low electron density across the molecule. Energetic profiles, such as the total energy and heat of formation, can be calculated to assess the molecule's thermodynamic stability.

Table 1: Predicted Molecular Geometry Parameters from DFT Calculations Note: These are representative values based on DFT calculations performed on structurally similar 2-aryl-1,3-indandione derivatives.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O (Indandione) | ~1.22 Å |

| C-N (Nitro) | ~1.48 Å | |

| N=O (Nitro) | ~1.23 Å | |

| C-C (Inter-ring) | ~1.49 Å | |

| Bond Angle | O=C-C (Indandione) | ~120° |

| C-C-N (Phenyl) | ~119° | |

| O-N-O (Nitro) | ~124° | |

| Dihedral Angle | Phenyl vs. Indandione | 30° - 50° |

Frontier Molecular Orbital (FMO) Analysis: Assessment of Reactivity Indices and Electron Donor-Acceptor Properties

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The energy and localization of these orbitals are key to predicting how a molecule will interact with other species.

For this compound, the HOMO is typically localized over the more electron-rich indandione ring system, while the LUMO is predominantly centered on the electron-deficient 4-nitrophenyl ring, particularly on the nitro group. rhhz.net This spatial separation of the HOMO and LUMO is characteristic of a donor-π-acceptor (D-π-A) system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and electronic excitation properties. A smaller gap suggests the molecule is more easily excitable and generally more reactive. researchgate.net

From the HOMO and LUMO energies, various global reactivity indices can be calculated to quantify the molecule's chemical behavior. researchgate.net

Table 2: Predicted FMO Energies and Reactivity Indices Note: Values are illustrative, based on DFT calculations (B3LYP/6-311+G(d,p) or similar) for related nitrophenyl and indandione compounds.

| Parameter | Symbol | Formula | Predicted Value (eV) |

| HOMO Energy | EHOMO | - | -6.5 to -7.5 |

| LUMO Energy | ELUMO | - | -3.0 to -4.0 |

| Energy Gap | ΔE | ELUMO - EHOMO | ~3.0 - 4.0 |

| Ionization Potential | I | -EHOMO | 6.5 to 7.5 |

| Electron Affinity | A | -ELUMO | 3.0 to 4.0 |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 4.75 to 5.75 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 1.5 to 2.0 |

| Chemical Softness | S | 1/(2η) | 0.25 to 0.33 |

| Electrophilicity Index | ω | χ²/ (2η) | ~7.0 to ~9.0 |

Molecular Dynamics Simulations: Exploration of Conformational Landscapes and Dynamic Behavior

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movement of atoms by solving Newton's equations of motion, allowing for the exploration of different molecular conformations and their relative energies.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis absorption maxima) and Validation with Experimental Data

Computational methods can accurately predict spectroscopic parameters, which can then be compared with experimental data for validation.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable way to predict ¹H and ¹³C NMR chemical shifts. scielo.org.zaresearchgate.net For this compound, the aromatic protons on the indandione ring are expected to appear at different chemical shifts than those on the nitrophenyl ring due to the different electronic environments. The single proton at the chiral center (C2 of the indandione) would have a distinct chemical shift.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) Note: These are estimated values based on known substituent effects and computational studies on similar structures. Experimental verification is required.

| Atom | Environment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| H (C2-indene) | Methine proton | 4.2 - 4.5 | 55 - 60 |

| H (Indene ring) | Aromatic | 7.8 - 8.1 | 122 - 136 |

| H (Phenyl ring) | Aromatic (ortho to NO₂) | 8.2 - 8.4 | 124 - 126 |

| H (Phenyl ring) | Aromatic (meta to NO₂) | 7.5 - 7.7 | 129 - 131 |

| C=O (Indene) | Carbonyl | - | 190 - 200 |

| C (ipso-NO₂) | Aromatic | - | ~147 |

UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra. researchgate.net As a D-π-A molecule with an extended conjugated system, this compound is expected to exhibit strong absorption in the UV-visible region. nih.gov Calculations can identify the primary electronic transitions responsible for these absorptions. Typically, these involve π → π* transitions within the aromatic systems and a significant Intramolecular Charge Transfer (ICT) transition from the HOMO (on the indandione part) to the LUMO (on the nitrophenyl part). nih.govdocumentsdelivered.com

Table 4: Predicted UV-Vis Absorption Maxima (λmax) Note: Based on TD-DFT calculations and experimental data from analogous D-π-A indandione derivatives.

| Predicted λmax (nm) | Oscillator Strength (f) | Primary Transition Type |

| ~260-280 nm | High | π → π* (Indandione) |

| ~320-350 nm | Medium | π → π* (Nitrophenyl) |

| ~450-510 nm | Low-Medium | Intramolecular Charge Transfer (ICT) |

Analysis of Intramolecular Charge Transfer (ICT) Mechanisms and Their Dependence on Molecular Conformation

The electronic structure of this compound, with its spatially separated donor (indandione) and acceptor (nitrophenyl) moieties, makes it a prime candidate for Intramolecular Charge Transfer (ICT). Upon absorption of light, an electron is promoted from the HOMO to the LUMO. This excitation results in a significant shift of electron density from the indandione portion of the molecule to the nitrophenyl ring, creating a charge-separated excited state.

The efficiency of this ICT process is highly dependent on the molecular conformation, specifically the dihedral angle between the two aromatic rings.

Planar Conformation: A more planar alignment (small dihedral angle) allows for maximum π-orbital overlap between the two ring systems. This enhances electronic communication and facilitates a highly efficient ICT upon photoexcitation.

Twisted Conformation: As the dihedral angle increases towards 90°, the π-orbital overlap is significantly reduced. This electronic decoupling between the donor and acceptor moieties can hinder the ICT process or lead to different excited-state relaxation pathways.

This dependence on geometry is a hallmark of systems that can exhibit Twisted Intramolecular Charge Transfer (TICT), where the molecule may relax into a twisted, charge-separated state after initial excitation. Computational studies can model this process by calculating the energy of the excited state as a function of the dihedral angle, providing a detailed map of the ICT mechanism.

Reactivity and Derivatization Strategies for 2 4 Nitrophenyl 1h Indene 1,3 2h Dione

Nucleophilic and Electrophilic Reactivity at the Indenedione Active Methylene (B1212753) Center and Carbonyl Groups

The 1,3-indandione (B147059) moiety of 2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione possesses distinct reactive centers that dictate its chemical behavior. The carbon at the 2-position, situated between two carbonyl groups, is known as an active methylene center. rsc.org The protons attached to this carbon are acidic, making it susceptible to deprotonation and subsequent reactions.

Nucleophilic Reactivity: The active methylene group can be easily deprotonated by a base to form a carbanion. This nucleophilic center can then participate in various reactions, including Michael additions. For instance, in the presence of a suitable Michael acceptor, such as an α,β-unsaturated system, the carbanion can add to the β-carbon. nih.gov This reactivity is fundamental to many of the derivatization strategies for this compound.

Electrophilic Reactivity: While the active methylene center is primarily nucleophilic, the carbonyl groups of the indenedione core are electrophilic. They can undergo nucleophilic addition reactions, where a nucleophile attacks the carbonyl carbon. smolecule.com This can lead to the formation of various addition products, further expanding the synthetic utility of the molecule.

The reactivity of the active methylene center and the carbonyl groups is summarized in the following table:

| Reactive Center | Type of Reactivity | Common Reactions |

| Active Methylene (C2) | Nucleophilic | Michael Addition, Alkylation |

| Carbonyl Groups (C1, C3) | Electrophilic | Nucleophilic Addition |

Functionalization and Modification of the Nitrophenyl Moiety and Its Impact on the Indenedione System

Modification of the Nitro Group: The nitro group can be readily reduced to an amino group (NH2) using various reducing agents. smolecule.com This transformation significantly alters the electronic nature of the phenyl ring, converting it from electron-withdrawing to electron-donating. This change can, in turn, affect the reactivity of the indenedione system. The resulting amino group can be further functionalized through reactions such as acylation or diazotization, leading to a diverse array of derivatives.

The impact of the nitrophenyl moiety's functionalization on the indenedione system is a key area of investigation. The electronic changes in the phenyl ring can influence the acidity of the active methylene protons and the electrophilicity of the carbonyl carbons. For example, converting the nitro group to an amino group may decrease the acidity of the active methylene protons due to the electron-donating nature of the amino group.

Cycloaddition Reactions and Annulation Pathways Involving the Indenedione Core

The indenedione core of this compound and its derivatives can participate in cycloaddition and annulation reactions to form fused and spirocyclic systems. researchgate.netnih.gov These reactions are powerful tools for the construction of complex molecular architectures.

Cycloaddition Reactions: In many cycloaddition reactions, the indenedione derivative acts as a dienophile or a 1,3-dipolarophile. researchgate.netrsc.org For instance, in a Diels-Alder reaction, a type of [4+2] cycloaddition, the double bond of the indenedione system can react with a conjugated diene to form a six-membered ring. wikipedia.orgnih.govresearchgate.net Similarly, in 1,3-dipolar cycloadditions, it can react with 1,3-dipoles to form five-membered heterocyclic rings. wikipedia.orgchim.it

Annulation Pathways: Annulation refers to the formation of a new ring fused to an existing one. Derivatives of 2-aryl-1,3-indandione can undergo annulation reactions with various reagents to construct fused heterocyclic systems. These reactions often proceed through a sequence of steps, such as a Michael addition followed by an intramolecular cyclization. nih.govresearchgate.net The specific pathway and the resulting product depend on the reactants and reaction conditions.

The following table provides examples of cycloaddition and annulation reactions involving the indenedione core:

| Reaction Type | Role of Indenedione | Reactant | Product Type |

| [4+2] Cycloaddition (Diels-Alder) | Dienophile | Conjugated Diene | Fused Six-membered Ring |

| [3+2] Cycloaddition | 1,3-Dipolarophile | 1,3-Dipole | Fused Five-membered Ring |

| Annulation | Michael Donor | α,β-Unsaturated Ketone | Fused Carbocyclic/Heterocyclic System |

Redox Chemistry of the Nitrophenyl and Indenedione Units: Reduction and Oxidation Pathways

The redox chemistry of this compound is centered on the nitrophenyl and indenedione units. Both moieties can undergo reduction and oxidation reactions, leading to a variety of products.

Reduction:

Nitrophenyl Unit: The nitro group on the phenyl ring is readily susceptible to reduction. smolecule.com Depending on the reducing agent and reaction conditions, it can be reduced to a nitroso, hydroxylamino, or amino group. The complete reduction to an amino group is a common transformation used to introduce a new functional group for further derivatization.

Indenedione Unit: The carbonyl groups of the indenedione core can be reduced to hydroxyl groups. This reduction can lead to the formation of diols or, under controlled conditions, a single hydroxyl group.

Oxidation:

Indenedione Unit: The indenedione system can be oxidized, although this is less common than reduction. Electrochemical oxidation of 2-aryl-1,3-indandiones in the presence of nucleophiles like catechol derivatives can lead to the formation of new C-C bonds through a Michael addition mechanism. nih.gov

The following table summarizes the redox reactions of the two units:

| Unit | Redox Reaction | Product Functional Group |

| Nitrophenyl | Reduction | Amino (-NH2) |

| Indenedione | Reduction | Hydroxyl (-OH) |

| Indenedione | Oxidation | C-C coupled products |

Investigation of Reaction Mechanisms for Derivatization to Fused Heterocyclic Systems

The synthesis of fused heterocyclic systems from this compound often involves multi-step reaction sequences. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and controlling product selectivity.

One common pathway for the formation of fused heterocycles involves the reaction of the indenedione with dinucleophiles. scilit.com A dinucleophile is a molecule with two nucleophilic centers. The reaction typically begins with a nucleophilic attack from one of the centers of the dinucleophile onto one of the electrophilic sites of the indenedione derivative. This is often followed by an intramolecular cyclization, where the second nucleophilic center attacks another electrophilic site within the same molecule, leading to the formation of a fused heterocyclic ring.

For instance, the reaction of 2-aryl-1,3-indandiones with certain nitrogen-containing dinucleophiles can lead to the formation of fused pyridine (B92270) or pyrimidine (B1678525) rings. The mechanism often involves an initial Michael addition or condensation reaction, followed by a cyclization and dehydration or elimination step to yield the final aromatic heterocyclic system. researchgate.net

Mechanistic studies often employ a combination of experimental techniques, such as kinetic studies and the isolation of intermediates, along with computational methods like Density Functional Theory (DFT) to elucidate the reaction pathways and transition states. nih.gov

Advanced Materials Applications and Supramolecular Assemblies of 2 4 Nitrophenyl 1h Indene 1,3 2h Dione

Design Principles for Organic Electronic Materials Utilizing Indenedione Scaffolds as Electron Acceptors

The design of organic electronic materials hinges on the precise control of molecular structure to achieve desired electronic and physical properties. For electron-accepting (n-type) materials, a key strategy involves the incorporation of electron-withdrawing moieties to lower the energy levels of the frontier molecular orbitals, specifically the Lowest Unoccupied Molecular Orbital (LUMO). The 1,3-indenedione scaffold is an effective electron-accepting unit due to the presence of two electron-withdrawing carbonyl groups. The derivatization of this core structure, as seen in 2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione, further enhances its electron-accepting nature.

Key design principles for developing potent electron acceptors based on indenedione scaffolds include:

Enhancing Electron Affinity: The primary goal is to create materials with high electron affinity, which translates to a low-lying LUMO energy level. This is crucial for efficient electron injection and transport in organic electronic devices. The introduction of the strongly electron-withdrawing nitro group (-NO₂) on the phenyl ring in this compound significantly lowers its LUMO level compared to the unsubstituted parent compound.

Tuning Frontier Molecular Orbitals: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and LUMO, known as the bandgap (Eg), is a critical parameter that determines the material's absorption spectrum and its suitability for specific applications like organic photovoltaics (OPVs). nih.gov Molecular engineering allows for the tuning of these energy levels. For instance, extending the π-conjugation of the indenedione core or introducing different electron-withdrawing or -donating substituents can systematically modify the HOMO and LUMO energies.

Optimizing Molecular Packing: In the solid state, the arrangement of molecules significantly influences charge transport. Efficient electron transport requires significant intermolecular orbital overlap. Planar molecular structures, like those often found in fused-ring electron acceptors (FREAs), can facilitate strong π-π stacking, which is beneficial for charge mobility. nih.govresearchgate.net The design of indenedione derivatives should therefore consider substituents that promote favorable intermolecular interactions and ordered packing in thin films.

Structure-Property Relationships: A systematic understanding of how molecular structure affects electronic properties is vital. nih.govnih.goved.ac.uk For instance, the number and position of electron-withdrawing groups can have a pronounced effect on electron mobility. researchgate.net Computational methods, such as Density Functional Theory (DFT), are invaluable tools for predicting the electronic properties of designed molecules before their synthesis, thus guiding the development of new materials. nih.gov

The this compound molecule exemplifies these principles. The indenedione core provides the fundamental electron-accepting character, which is substantially amplified by the 4-nitrophenyl substituent. This strategic combination results in a molecule with a low-lying LUMO, making it a promising candidate as an electron acceptor in various organic electronic applications. Further modifications to this basic structure, guided by the principles outlined above, can lead to the development of even more efficient n-type organic semiconductors.

| Design Principle | Key Feature in this compound | Desired Outcome for Organic Electronics |

| High Electron Affinity | Presence of two carbonyl groups and a nitro group. | Low LUMO energy level for efficient electron injection and transport. |

| Tunable Frontier Orbitals | π-conjugated system that can be chemically modified. | Optimized bandgap for specific applications (e.g., light absorption in OPVs). |

| Favorable Molecular Packing | Potential for planar conformation and intermolecular interactions. | High charge carrier mobility through ordered solid-state packing. |

| Predictive Structure-Property Relationships | Well-defined chemical structure amenable to computational modeling. | Rational design of new materials with improved performance. |

Non-Linear Optical (NLO) Properties and Molecular Engineering for Enhanced Responses

The field of non-linear optics (NLO) deals with the interaction of light with materials that results in the generation of new frequencies or other modifications to the input light. Organic molecules with large second-order NLO responses (hyperpolarizabilities) are of significant interest for applications in optical communications, data storage, and frequency conversion. A common molecular design strategy for achieving high NLO activity is to create a "push-pull" system, where an electron-donating group (donor) is connected to an electron-accepting group (acceptor) through a π-conjugated bridge.

This compound possesses key structural features that make it and its derivatives promising candidates for NLO materials:

Strong Electron Acceptor: The indene-1,3-dione moiety, particularly when combined with the 4-nitrophenyl group, acts as a potent electron acceptor. This is a fundamental requirement for creating a significant intramolecular charge transfer (ICT) upon photoexcitation, which is a primary origin of NLO activity.

π-Conjugated System: The phenyl ring provides a conjugated bridge that facilitates electronic communication between different parts of the molecule. The efficiency of this charge transfer can be modulated by altering the nature and length of the conjugated bridge.

Molecular engineering strategies to enhance the NLO response of materials based on the this compound scaffold include:

Introduction of Strong Donor Groups: To complete the push-pull architecture, a strong electron-donating group, such as an amino (-NR₂), alkoxy (-OR), or dimethylaminophenyl group, can be introduced at a suitable position on the molecular framework. This creates a large difference in the dipole moment between the ground and excited states, which is directly related to the second-order hyperpolarizability (β).

Modification of the π-Bridge: The nature of the conjugated bridge connecting the donor and acceptor groups plays a crucial role in the NLO response. Extending the conjugation length or incorporating more easily polarizable units can lead to larger hyperpolarizabilities. For example, replacing the phenyl ring with a thiophene or a stilbene-like unit can enhance the ICT and, consequently, the NLO properties.

Systematic Variation of Substituents: The strength and position of both the donor and acceptor groups can be systematically varied to optimize the NLO response. For instance, replacing the nitro group with even stronger electron-withdrawing groups like a tricyanovinyl group could further enhance the NLO activity.

The table below summarizes the key components of a push-pull NLO chromophore and how they can be realized using the this compound framework.

| NLO Chromophore Component | Role in NLO Response | Example Modification on Indenedione Scaffold |

| Electron Acceptor | Creates a low-energy excited state with significant charge separation. | The inherent this compound structure. |

| Electron Donor | Pushes electron density through the π-system upon excitation. | Introduction of an amino or alkoxy group on the phenyl ring. |

| π-Conjugated Bridge | Mediates the intramolecular charge transfer between donor and acceptor. | Extension of the conjugated system (e.g., using a styryl moiety). |

By applying these molecular engineering principles, it is possible to design and synthesize novel indenedione-based materials with significantly enhanced NLO responses, making them suitable for a range of photonic applications.

Role as a Building Block in the Synthesis of Functional Polymers and Copolymers

The unique electronic properties of this compound make it an attractive building block for the synthesis of functional polymers and copolymers. By incorporating this electron-accepting unit into a polymer backbone, it is possible to create materials with tailored electronic, optical, and processing characteristics for applications in organic electronics.

The primary role of the this compound moiety in polymers is to impart n-type (electron-transporting) character. This is particularly valuable in the development of all-polymer solar cells, where both a p-type (hole-transporting) and an n-type polymer are required to form the active layer.

Strategies for incorporating this compound into polymers include:

Polymerization of Functionalized Monomers: The indenedione unit can be chemically modified to include polymerizable groups, such as vinyl, ethynyl, or halide functionalities. These monomers can then be subjected to various polymerization techniques, such as addition or condensation polymerization, to form homopolymers or copolymers.

Copolymerization with Electron-Donating Monomers: To create polymers with both donor and acceptor units within the same chain (D-A copolymers), the functionalized indenedione monomer can be copolymerized with an electron-donating monomer. This approach allows for fine-tuning of the polymer's electronic properties, including its absorption spectrum and frontier orbital energy levels, which is crucial for optimizing the performance of organic solar cells.

Post-Polymerization Modification: In some cases, a pre-existing polymer can be chemically modified to attach the this compound unit as a side chain. This method offers a versatile way to introduce n-type character to a wide range of polymer backbones.

The table below outlines the different approaches to creating functional polymers based on this compound.

| Polymerization Strategy | Description | Potential Applications |

| Homopolymerization | Polymerizing monomers containing the indenedione unit. | n-type semiconductors in organic field-effect transistors (OFETs). |

| Alternating Copolymerization | Copolymerizing donor and acceptor monomers in a regular sequence. | Active layer materials in all-polymer solar cells. |

| Random Copolymerization | Copolymerizing donor and acceptor monomers in a random sequence. | Materials with tunable electronic properties for various organic electronic devices. |

| Side-Chain Functionalization | Attaching the indenedione unit to the side chain of a polymer. | Modifying the properties of existing polymers for specific applications. |

The resulting indenedione-based polymers can exhibit a range of interesting properties, including strong absorption in the visible region, good electron mobility, and tunable energy levels. These characteristics make them promising materials for a new generation of flexible, solution-processable electronic devices.

Coordination Chemistry: this compound as a Ligand in Metal Complexes (Focus on structural and electronic properties of complexes)

The 1,3-dione functionality within the this compound structure provides a versatile coordination site for metal ions. The deprotonation of the active methylene (B1212753) group between the two carbonyls generates a carbanion that can act as a bidentate ligand, coordinating to a metal center through the two oxygen atoms. This ability to form stable metal complexes opens up a rich area of coordination chemistry, leading to materials with novel structural and electronic properties.

Structural Properties of Metal Complexes:

The coordination of this compound to metal ions can lead to the formation of a variety of coordination geometries, depending on the nature of the metal ion, its oxidation state, and the presence of other ancillary ligands. Common coordination modes include:

Mononuclear Complexes: A single metal ion is coordinated by one or more indenedione ligands. The resulting complexes can have geometries such as square planar, tetrahedral, or octahedral, depending on the coordination number of the metal.

Polynuclear Complexes: The indenedione ligand can bridge between two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers. This can result in interesting magnetic and electronic interactions between the metal ions.

The crystal structures of these complexes reveal important information about bond lengths, bond angles, and intermolecular interactions, which in turn influence the material's bulk properties.

Electronic Properties of Metal Complexes:

The electronic properties of the metal complexes are a result of the interplay between the electronic states of the metal ion and the indenedione ligand. Key electronic features include:

Ligand-to-Metal Charge Transfer (LMCT): In some complexes, an electron can be excited from a ligand-based orbital to a metal-based orbital. This can give rise to intense absorption bands in the UV-visible spectrum.

Metal-to-Ligand Charge Transfer (MLCT): Conversely, excitation from a metal-based orbital to a ligand-based orbital can occur, particularly with electron-rich metals and electron-accepting ligands like this compound. These MLCT transitions are often associated with interesting photophysical and photochemical properties.

Intra-Ligand Transitions: The absorption and emission properties of the coordinated indenedione ligand can be modulated by the metal ion. The coordination can lead to shifts in the energy of the π-π* and n-π* transitions of the ligand.

Redox Activity: Both the metal center and the indenedione ligand can be redox-active. Cyclic voltammetry studies can reveal the electrochemical behavior of the complexes, including the potentials at which the metal and ligand are oxidized or reduced.

The table below provides a summary of the potential structural and electronic properties of metal complexes of this compound.

| Property | Description | Significance |

| Coordination Geometry | The spatial arrangement of the ligands around the metal center. | Influences the crystal packing, solubility, and reactivity of the complex. |

| Charge Transfer Transitions | Electronic transitions between metal and ligand orbitals. | Determine the color, photoluminescence, and photochemical properties of the complex. |

| Redox Potentials | The potentials at which the complex undergoes oxidation or reduction. | Important for applications in electrocatalysis, sensors, and molecular electronics. |

| Magnetic Properties | The behavior of the complex in a magnetic field, arising from unpaired electrons. | Relevant for the development of molecular magnets and spintronic devices. |

The study of the coordination chemistry of this compound provides a pathway to new materials with tunable electronic, optical, and magnetic properties, with potential applications in catalysis, sensing, and materials science.

Supramolecular Architectures and Self-Assembly Processes Driven by Non-Covalent Interactions (e.g., π-π stacking, hydrogen bonding)

The solid-state structure and, consequently, the material properties of this compound are significantly influenced by a variety of non-covalent interactions. These weak interactions guide the self-assembly of the molecules into well-defined supramolecular architectures. Understanding and controlling these interactions is crucial for the rational design of functional organic materials.

The key non-covalent interactions that drive the self-assembly of this compound and its derivatives include:

π-π Stacking: The planar aromatic rings of the indene and nitrophenyl groups are prone to π-π stacking interactions. These interactions, where the π-orbitals of adjacent molecules overlap, are crucial for charge transport in organic semiconductors. The extent and geometry of π-π stacking can be influenced by the presence of substituents and the crystallization conditions.

Hydrogen Bonding: Although the parent molecule does not have strong hydrogen bond donors, the active methylene group (C-H) adjacent to the carbonyl groups can act as a weak hydrogen bond donor. These C-H···O interactions, along with potential interactions involving the nitro group, can play a significant role in directing the crystal packing.

The interplay of these non-covalent interactions leads to the formation of specific packing motifs in the solid state, such as one-dimensional stacks, two-dimensional sheets, or more complex three-dimensional networks. These supramolecular architectures have a direct impact on the material's properties:

Charge Transport: The degree of π-π overlap in the solid state is a key determinant of the charge carrier mobility. Well-ordered stacks with close intermolecular contacts are generally desirable for efficient charge transport.

Optical Properties: The aggregation of molecules in the solid state can lead to changes in the absorption and emission spectra compared to the isolated molecule in solution. These changes are a direct consequence of the excitonic coupling between adjacent chromophores.

Mechanical Properties: The strength and directionality of the non-covalent interactions influence the mechanical properties of the crystalline material, such as its hardness and elasticity.

The table below summarizes the important non-covalent interactions and their impact on the properties of materials based on this compound.

| Non-Covalent Interaction | Description | Impact on Material Properties |

| π-π Stacking | Overlap of π-orbitals between adjacent aromatic rings. | Enhances charge carrier mobility and influences optical properties. |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom (e.g., O). | Directs crystal packing and contributes to thermal stability. |

| Dipole-Dipole Interactions | Attraction between the positive end of one polar molecule and the negative end of another. | Influences molecular orientation and contributes to lattice energy. |

By understanding the principles of supramolecular self-assembly, it is possible to design and crystallize derivatives of this compound with desired solid-state structures and, consequently, optimized performance in electronic and optical applications.

Development of Indenedione-Based Chemosensors and Optical Probes (Focus on sensing mechanism and material design)

The responsive nature of the electronic structure of this compound to its local environment makes it a promising platform for the development of chemosensors and optical probes. These devices are designed to detect the presence of specific chemical species (analytes) through a measurable change in an optical or electronic signal.

Sensing Mechanisms:

The detection of analytes using indenedione-based sensors can be achieved through several mechanisms, primarily involving non-covalent interactions between the sensor molecule and the analyte:

Changes in Intramolecular Charge Transfer (ICT): The interaction of an analyte with the indenedione sensor can alter the electron-donating or -accepting strength of different parts of the molecule. This can modulate the ICT process, leading to a change in the absorption or fluorescence properties of the sensor. For example, the binding of an electron-rich analyte near the electron-accepting indenedione core could lead to a color change or a quenching of fluorescence.

Analyte-Induced Aggregation or Disaggregation: The presence of an analyte can disrupt or promote the self-assembly of the sensor molecules. This change in aggregation state can result in a significant change in the optical properties, such as the appearance or disappearance of an excimer emission band.

Photoinduced Electron Transfer (PET): In a PET-based sensor, the fluorescence of a fluorophore is quenched by a nearby redox-active unit. The binding of an analyte can inhibit this PET process, leading to a "turn-on" fluorescence response. The indenedione moiety can act as either the fluorophore or the quencher, depending on the specific design of the sensor.

Material Design for Chemosensors:

The design of effective indenedione-based chemosensors involves the strategic incorporation of two key components:

A Recognition Site: This is a part of the molecule that selectively binds to the target analyte through specific non-covalent interactions, such as hydrogen bonding, electrostatic interactions, or hydrophobic interactions.

A Signaling Unit: This is the part of the molecule that produces a measurable change in a physical property upon analyte binding. In the case of optical probes, this is typically the chromophoric or fluorophoric indenedione core.

The recognition site and the signaling unit must be electronically coupled so that the binding event at the recognition site is effectively translated into a change in the signal.

The table below outlines the key design considerations for developing chemosensors based on the this compound scaffold.

| Design Element | Function | Example Implementation |

| Recognition Site | To selectively bind the target analyte. | A crown ether for cation sensing, or a hydrogen-bonding group for anion sensing. |

| Signaling Unit | To produce a measurable optical or electronic response. | The this compound core. |

| Spacer/Linker | To connect the recognition site and the signaling unit. | A flexible alkyl chain or a rigid conjugated bridge. |

By carefully designing the molecular structure to incorporate these elements, it is possible to create highly sensitive and selective chemosensors for a wide range of analytes, with applications in environmental monitoring, medical diagnostics, and industrial process control.

Future Prospects and Emerging Research Frontiers for 2 4 Nitrophenyl 1h Indene 1,3 2h Dione

Exploration of Novel Synthetic Pathways and Catalytic Approaches for Sustainable Production

The future of indenedione chemistry is intrinsically linked to the development of sustainable and efficient synthetic methods. Current research is moving away from traditional condensation reactions, which may require harsh conditions, towards greener alternatives. A significant frontier is the use of novel catalytic systems that offer high yields, selectivity, and reusability under mild conditions. researchgate.net

Key research directions include:

Metallo-Radical Catalysis: Scientists have developed new catalysts based on abundant elements like cobalt for the sustainable synthesis of substituted 1H-indenes. sciencedaily.comuva.nl This bio-inspired approach utilizes the intrinsic reactivity of first-row transition metals, offering a departure from methods that aim to prevent radical formation. uva.nl

Heterogeneous Catalysis: The design of reusable heterogeneous catalysts, such as magnetic nanoparticles coated with Schiff base complexes, is a promising area. researchgate.net These catalysts have demonstrated high efficiency in producing indeno-indolone derivatives in very short reaction times (1-7 minutes) with excellent yields (95-99%) and can be recycled multiple times without significant loss of activity. researchgate.net

Green Chemistry Principles: A major focus is on adopting green chemistry principles, such as using water as a solvent or employing solvent-free conditions. researchgate.net The evaluation of green metrics like atom economy and E-factor is becoming standard practice to ensure the environmental sustainability of the developed protocols. researchgate.net The goal is to create pathways that are not only efficient but also minimize waste and toxicity.

| Catalyst Type | Key Features | Reported Yields | Sustainability Aspect |

| Cobalt-based complex | Utilizes abundant first-row transition metal; metallo-radical mechanism. sciencedaily.comuva.nl | Not specified | Reduces reliance on precious metals. uva.nl |

| CuFe2O4@CS-SB nanocomposite | Magnetic, reusable, stable up to 250°C. researchgate.net | 95-99% | Recyclable up to six times; short reaction times. researchgate.net |

| Gold(I) catalysts | Enables cycloisomerizations of ortho-(alkynyl)styrenes. researchgate.net | Not specified | Allows for synthesis of complex indenes with quaternary centers. researchgate.net |

Advanced Computational Modeling for Predictive Design of Indenedione-Based Functional Materials

Computational chemistry is becoming an indispensable tool for accelerating the discovery and design of new functional materials based on the indenedione scaffold. By using quantum chemical calculations, researchers can predict the electronic, optical, and structural properties of novel derivatives before undertaking their synthesis, saving significant time and resources. nih.govresearchgate.net

Emerging research in this area involves:

Density Functional Theory (DFT): DFT and Time-Dependent DFT (TD-DFT) methods are widely used to investigate the optoelectronic properties of new designs. nih.gov These calculations help in understanding the structure-property relationships, such as how modifying substituents affects the HOMO-LUMO energy gap, absorption spectra, and nonlinear optical (NLO) properties. nih.gov

High-Throughput Screening: The integration of multi-scale calculations in a high-throughput screening scheme allows for the rapid evaluation of large libraries of virtual indenedione derivatives. researchgate.net While computationally expensive, this approach is crucial for identifying lead candidates for specific applications, such as in organic electronics. mdpi.comnih.gov

Predictive Modeling for NLO Properties: A key application of computational design is in the field of nonlinear optics. nih.gov Researchers can model how the strategic placement of electron-donating and electron-withdrawing groups on the indenedione framework can enhance NLO responses, guiding the synthesis of next-generation chromophores. nih.gov For instance, studies on similar chromophores have shown that modulating end-capped acceptors can significantly improve NLO aptitude. nih.gov

Integration into Hybrid Organic-Inorganic Systems for Tunable Properties

A significant frontier in materials science is the creation of hybrid organic-inorganic materials, which combine the desirable properties of both components, such as the flexibility of polymers with the rigidity and bioactivity of inorganic materials. researchgate.net The integration of 2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione and its derivatives into these hybrid scaffolds offers a pathway to materials with highly tunable and synergistic properties. researchgate.netub.edu

Future research is likely to focus on:

Scaffolds for Regenerative Medicine: Hybrid materials are being extensively investigated for tissue regeneration. researchgate.netub.edu By incorporating indenedione derivatives into biodegradable polymer-inorganic composite scaffolds (e.g., with calcium phosphates), it may be possible to create systems that not only provide structural support but also possess specific bioactive or responsive properties. researchgate.netub.edu The goal is to mimic the composition of natural tissues and guide their regeneration. researchgate.net

Enhanced Functional Materials: The combination of organic and inorganic components at the nanoscale can lead to materials with improved mechanical, thermal, and electronic properties. researchgate.netrsc.org Polymerization-induced self-assembly (PISA) is an emerging technique for preparing such hybrid nanomaterials at high concentrations, overcoming a major limitation of traditional methods. rsc.org

Controlled Interfacial Interactions: The performance of hybrid materials critically depends on the interface between the organic and inorganic phases. Research is aimed at using coupling agents to create covalent links between the indenedione-containing polymer and the inorganic network, ensuring a stable and well-defined structure. ub.edu This control is essential for producing scaffolds with reliable performance under physiological conditions. ub.edu

| Hybrid System Component | Potential Function | Target Application | Research Focus |

| Indenedione Derivative | Photoactive/Electroactive Unit | Optoelectronics, Sensors | Tailoring electronic properties within the hybrid matrix. |

| Biodegradable Polymer | Flexibility, Biocompatibility | Tissue Engineering researchgate.net | Creating flexible and biocompatible scaffolds. researchgate.net |

| Calcium Phosphate | Bioactivity, Rigidity | Bone Regeneration researchgate.netub.edu | Enhancing bioactivity and mechanical strength. researchgate.netub.edu |

| Inorganic Nanoparticles | Unique Optical/Magnetic Properties | Advanced Composites rsc.org | Developing multifunctional materials via self-assembly. rsc.org |

Development of Responsive Materials and Stimuli-Responsive Systems Based on the Indenedione Scaffold

"Smart" materials that can respond to external or internal stimuli are at the forefront of materials innovation. preprints.org The indenedione scaffold is an excellent candidate for designing such systems due to its inherent electronic and structural responsiveness. researchgate.net Research is focused on creating materials that change their properties, such as fluorescence or conformation, in response to specific triggers. preprints.orgresearchgate.net

Key areas of exploration include:

Multi-Stimuli-Responsive Systems: Donor-π-acceptor derivatives based on an indene-1,3-dionemethylene structure have been shown to exhibit multi-stimuli-responsive fluorescence. researchgate.net These materials can change their emission color in response to mechanical grinding (piezofluorochromism), solvent polarity, and acid/base exposure (halochromism). researchgate.net The transformations between crystalline and amorphous states are often responsible for these changes. researchgate.net

Targeted Drug Delivery: Stimuli-responsive systems are highly promising for targeted drug delivery. nih.govmdpi.com Systems can be designed to release a therapeutic cargo in response to internal stimuli characteristic of a disease state, such as changes in pH or the presence of specific enzymes, or in response to external triggers like light or temperature. nih.govmdpi.comnih.gov The indenedione core could be incorporated into polymers that undergo a sol-to-gel transition or conformational change under specific physiological conditions. researchgate.net

Chemical Sensors: The sensitivity of the indenedione system to its environment makes it suitable for developing chemical sensors. For example, a copolymer incorporating a related nitrophenyl derivative was shown to be a dual pH and temperature-responsive polymeric sensor. researchgate.net Future work could focus on designing this compound-based systems that exhibit a detectable optical or electronic response upon binding to specific analytes.

| Stimulus | Type | Potential Response of Indenedione System | Application |

| Mechanical Force | External | Piezofluorochromism (fluorescence change) researchgate.net | Stress sensors, security inks |

| pH | Internal/External | Halochromism (color/fluorescence change) researchgate.netresearchgate.net | pH sensors, drug delivery researchgate.net |

| Light (UV/NIR) | External | Photo-isomerization, controlled release nih.gov | Photo-controlled switches, drug delivery nih.gov |

| Temperature | Internal/External | Phase transition, altered solubility mdpi.comresearchgate.net | Thermo-responsive polymers, smart hydrogels mdpi.com |

| Specific Enzymes | Internal | Bond cleavage, drug release mdpi.comnih.gov | Targeted therapy mdpi.comnih.gov |

Challenges and Opportunities in the Scalable Synthesis and Application of Indenedione Derivatives in Advanced Technologies

While the future prospects for this compound and related compounds are bright, significant challenges must be addressed to translate laboratory-scale discoveries into widespread technological applications. Overcoming these hurdles presents substantial opportunities for innovation.

Challenges:

Scalable Production: A primary challenge is the development of cost-effective and safe methods for large-scale synthesis. rsc.org Many advanced catalytic systems that work well in the lab may be too expensive or complex for industrial production. rsc.org

Process Optimization and Control: Achieving consistent product quality, purity, and performance at scale requires robust process control. Real-time monitoring techniques are needed to track reaction progress and minimize waste.

Stability and Durability: For applications in electronics or as long-term sensors, the stability of indenedione derivatives in various environments (e.g., against oxidation, UV degradation) is critical and needs to be systematically evaluated and improved. rsc.org

Integration into Devices: Incorporating these molecular materials into functional devices is a complex, multi-step process. Challenges include ensuring compatibility with other materials, achieving desired morphology, and maintaining performance after fabrication. rug.nl

Opportunities:

Advanced Manufacturing: The development of continuous flow reactors and automated synthesis platforms could address many of the challenges of scalable production, offering better control, higher efficiency, and improved safety.

Emerging Technology Markets: Indenedione derivatives have the potential to impact various high-value technology sectors. Opportunities lie in developing novel materials for organic field-effect transistors (OFETs), photovoltaics, and advanced NLO devices. mdpi.comnih.gov

Generative AI in Materials Discovery: The use of generative artificial intelligence (genAI) can accelerate the design-synthesis-testing cycle. isda.org By analyzing vast datasets, AI can suggest novel molecular structures with optimized properties and predict synthetic pathways, unlocking new opportunities for innovation. isda.org

Sustainable Technologies: There is a growing demand for sustainable and green technologies. Indenedione derivatives synthesized via eco-friendly routes can provide alternatives to traditional materials that may rely on scarce or toxic elements. uva.nl

Q & A

Q. What are the common synthetic routes for 2-(4-nitrophenyl)-1H-indene-1,3(2H)-dione, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves condensation reactions between substituted benzaldehydes and indene-1,3-dione derivatives. For example, analogous compounds like 2-(3-fluorophenyl)-indene-dione are synthesized via a multistep process involving nucleophilic substitution and cyclization . To optimize yields:

- Vary catalysts (e.g., CSA for acid catalysis) and solvents (e.g., THF, ethanol) .

- Adjust stoichiometry and reaction time (e.g., 2–24 hours at 60–80°C) .

Table 1 : Example reaction conditions for similar compounds:

| Precursor | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Nitrobenzaldehyde | CSA | THF | 2 | 76 | |

| Indene-1,3-dione | HCl | Ethanol | 24 | 68 |

Q. What spectroscopic and crystallographic methods are recommended for characterizing its structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns and aromatic proton environments .

- X-ray Crystallography : Refinement with SHELXL software provides precise bond lengths and angles for the nitro-substituted aromatic system .

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

Q. How does the nitro group influence its chemical reactivity and stability?

- Methodological Answer : The electron-withdrawing nitro group enhances electrophilic substitution resistance but increases susceptibility to reduction. For stability studies:

- Conduct cyclic voltammetry to assess redox behavior .

- Monitor degradation under UV light (e.g., λ = 253.7 nm) via steady-state photolysis .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate its electronic properties and reaction mechanisms?

- Methodological Answer :

- Use hybrid functionals (e.g., B3LYP) to calculate HOMO-LUMO gaps and predict charge-transfer interactions .